molecular formula C6H2FIN2 B1343177 3-Fluoro-4-iodopyridine-2-carbonitrile CAS No. 669066-35-7

3-Fluoro-4-iodopyridine-2-carbonitrile

Cat. No. B1343177
Key on ui cas rn: 669066-35-7
M. Wt: 248 g/mol
InChI Key: CLBCNDXLHUIEBW-UHFFFAOYSA-N
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Patent
US09073918B2

Procedure details

Diisopropylamine (50.9 mL, 360 mmol) was added to THF (1600 mL), and the mixture was cooled to 0° C. in an ice bath and then n-butyllithium (137.6 ml, 2.5 M in hexane) was added drop wise at 0° C., and stirred for another 30 minutes. The mixture was then cooled to −78° C., and a solution of 2-cyano-3-fluoropyridine (40 g, 328 mmol) in 300 mL of THF was added. After 25 minutes, a solution of I2 (83.2 g, 328 mmol) in THF (80 mL) was added and the reaction was stirred for 40 minutes at −78° C. The reaction was removed from the cooling bath and quenched with 400 mL sodium thiosulfate solution (10% aq.) followed by water (400 mL). The reaction mixture was diluted with ether (400 mL), and the layers were separated. The organic layer were washed with brine, dried over sodium sulfate, filtered and concentrated to a brown solid. The solid was purified with silica column chromatography eluted with 95:5 hexanes:ethyl acetate to give 3-fluoro-4-iodopicolinonitrile (25.6 g, 31.5% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.25-8.26 (m, 1H) 8.35 (t, J=5.05 Hz, 1H). MS [M+H] found 249.0.
Quantity
50.9 mL
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
137.6 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
83.2 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([C:15]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][N:16]=1)#[N:14].[I:22]I>C1COCC1.C(OCC)(=O)C>[F:21][C:20]1[C:15]([C:13]#[N:14])=[N:16][CH:17]=[CH:18][C:19]=1[I:22]

Inputs

Step One
Name
Quantity
50.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
137.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
83.2 g
Type
reactant
Smiles
II
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −78° C.
WAIT
Type
WAIT
Details
After 25 minutes
Duration
25 min
STIRRING
Type
STIRRING
Details
the reaction was stirred for 40 minutes at −78° C
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The reaction was removed from the cooling bath
CUSTOM
Type
CUSTOM
Details
quenched with 400 mL sodium thiosulfate solution (10% aq.)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ether (400 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown solid
CUSTOM
Type
CUSTOM
Details
The solid was purified with silica column chromatography
WASH
Type
WASH
Details
eluted with 95:5 hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=NC=CC1I)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 31.5%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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